8-Bromo-6-methyl-5-nitroisoquinoline
Description
Significance of the Isoquinoline (B145761) Core Structure in Contemporary Organic Chemistry Research
The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic chemistry. nih.govorgsyn.org This structural motif is found in a vast array of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which exhibit significant physiological effects. thieme-connect.de The unique electronic and steric properties of the isoquinoline nucleus make it a versatile building block for the synthesis of complex molecules with diverse applications. orgsyn.org
In contemporary research, the isoquinoline framework is a key component in the development of pharmaceuticals, agrochemicals, and materials science. orgsyn.org Its derivatives have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The ability to functionalize the isoquinoline ring at various positions allows chemists to fine-tune the molecule's properties, leading to the discovery of new therapeutic agents and functional materials. orgsyn.org
Overview of Halogenated, Alkylated, and Nitrated Aromatic Systems in Advanced Organic Synthesis
The introduction of halogen, alkyl, and nitro groups onto an aromatic system, such as the isoquinoline core, is a fundamental strategy in advanced organic synthesis. Each of these functional groups imparts distinct electronic and steric effects, which can be exploited to modulate the reactivity and properties of the parent molecule.
Halogenation , the introduction of a halogen atom (e.g., bromine), is a common method for creating a reactive handle on an aromatic ring. The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. orgsyn.org
Alkylation , the addition of an alkyl group (e.g., methyl), can influence the molecule's lipophilicity and steric profile. Alkyl groups are generally electron-donating, which can affect the electron density of the aromatic ring and influence the regioselectivity of subsequent reactions.
Nitration , the introduction of a nitro group (-NO2), is a classic example of electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles to the meta position. The nitro group can also be readily reduced to an amino group, providing a gateway to a wide range of other functional group transformations. orgsyn.org
The interplay of these substituents on an aromatic core is a key aspect of modern synthetic strategy, allowing for the precise construction of complex molecular targets.
Establishing the Academic Research Context for 8-Bromo-6-methyl-5-nitroisoquinoline
While dedicated research on this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within the context of research on substituted isoquinolines. The synthesis and reactivity of related compounds, such as 5-bromo-8-nitroisoquinoline, have been reported and provide a valuable framework for understanding the potential chemical behavior of the title compound. orgsyn.orgguidechem.com
The study of such polysubstituted isoquinolines contributes to a deeper understanding of structure-activity relationships and provides a platform for the discovery of new molecules with tailored properties. While direct experimental data for this compound is scarce, its chemical identity, established by its CAS number (860195-70-6), indicates its recognition as a distinct chemical entity. chemsrc.com Further research into its synthesis and reactivity would be a valuable addition to the field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
8-bromo-6-methyl-5-nitroisoquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-4-9(11)8-5-12-3-2-7(8)10(6)13(14)15/h2-5H,1H3 |
InChI Key |
AXQNZPZBUKROAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Methodologies in Structural Elucidation of 8 Bromo 6 Methyl 5 Nitroisoquinoline
Advanced Chromatographic Techniques:No specific methods detailing the use of techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purification or purity assessment of this compound have been published.
Due to the strict requirement to focus solely on "8-Bromo-6-methyl-5-nitroisoquinoline" and the absence of the necessary empirical data, it is not possible to generate the requested thorough and scientifically accurate article. Proceeding would involve speculation or the incorrect use of data from different chemical compounds, which would violate the core principles of scientific accuracy.
Mechanistic Investigations of Reactions Involving 8 Bromo 6 Methyl 5 Nitroisoquinoline
Elucidation of Formation Mechanisms for 8-Bromo-6-methyl-5-nitroisoquinoline
The synthesis of this compound is not explicitly detailed in single literature reports but can be logically constructed from established procedures for similar isoquinoline (B145761) derivatives. The formation typically involves a multi-step sequence starting from a substituted benzene (B151609) derivative, followed by the construction of the isoquinoline core, and subsequent functionalization with bromo and nitro groups.
A plausible synthetic pathway would begin with the synthesis of 6-methylisoquinoline (B1300163), which can be achieved through standard isoquinoline syntheses like the Pomeranz-Fritsch or Bischler-Napieralski reaction, starting from an appropriately substituted precursor like m-tolualdehyde or a derivative.
Once 6-methylisoquinoline is obtained, the subsequent steps are electrophilic aromatic substitution reactions. The sequence of bromination and nitration is crucial for determining the final regiochemistry.
Bromination: Electrophilic bromination of isoquinoline itself typically yields a mixture of 5-bromo- and 8-bromoisoquinoline. orgsyn.org For 6-methylisoquinoline, the methyl group, being an ortho-, para-director, would further influence the position of bromination. However, direct bromination can be complex. A more controlled approach involves bromination in the presence of a strong acid like sulfuric acid, which has been shown to favor the 5-position in isoquinoline. google.com
Nitration: Subsequent nitration of the bromo-methyl-isoquinoline intermediate introduces the nitro group. In the case of 5-bromoisoquinoline, nitration with a mixture of nitric acid and sulfuric acid or potassium nitrate (B79036) in sulfuric acid readily yields 5-bromo-8-nitroisoquinoline. orgsyn.orgguidechem.com For a 6-methyl substituted system, the nitration would be directed by the existing substituents. The strong directing effect of the isoquinoline nitrogen and the bromine atom would likely favor the introduction of the nitro group at the 5-position.
An alternative "one-pot" procedure, similar to that developed for 5-bromo-8-nitroisoquinoline, could be envisioned where 6-methylisoquinoline is first brominated in sulfuric acid, followed by the addition of a nitrating agent without isolating the intermediate. orgsyn.orggoogle.com Careful control of temperature is essential to manage the regioselectivity and prevent the formation of unwanted isomers. orgsyn.org
Table 1: Plausible Synthetic Route for this compound
| Step | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 6-Methylisoquinoline | Brominating agent (e.g., NBS) in conc. H₂SO₄, low temperature (-30°C to -15°C) | 8-Bromo-6-methylisoquinoline |
| 2 | 8-Bromo-6-methylisoquinoline | Nitrating agent (e.g., KNO₃) in conc. H₂SO₄, room temperature | This compound |
Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Pathways
The structure of this compound is primed for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is primarily due to the presence of a strong electron-withdrawing nitro group and a good leaving group (bromide) on the aromatic ring. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub
Influence of Halogen and Nitro Substituents on SNAr Reactivity
The SNAr reactivity of the isoquinoline ring is significantly enhanced by the electronic effects of the nitro and bromo substituents.
Nitro Group Activation : The nitro group at the C5 position is a powerful activating group for nucleophilic attack. wikipedia.org Through its strong electron-withdrawing resonance and inductive effects, it delocalizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. This stabilization lowers the activation energy of the first, rate-determining step of the reaction. masterorganicchemistry.comyoutube.com The stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack and the leaving group. wikipedia.orgpressbooks.pub In this molecule, the nitro group is ortho to the bromine at C8, making this position highly susceptible to nucleophilic substitution.
Halogen Leaving Group : The bromine atom at C8 serves as the leaving group. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. youtube.com However, the high electronegativity of the halogen polarizes the C-Br bond, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by a nucleophile. youtube.com While fluoride (B91410) is often the best leaving group in SNAr due to its high electronegativity which most strongly encourages the initial attack, bromide is still a very effective leaving group. youtube.com
Steric and Electronic Effects of the 6-Methyl Group on Reaction Regioselectivity
The 6-methyl group introduces both steric and electronic factors that modulate the SNAr reactivity.
Electronic Effects : The methyl group is weakly electron-donating through induction and hyperconjugation. Electron-donating groups generally decrease the rate of SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. This effect, however, is relatively minor compared to the powerful activating effect of the nitro group.
Steric Effects : A more significant contribution of the 6-methyl group is steric hindrance. numberanalytics.comnih.gov While the primary site of attack is the C8 position bearing the bromine, the methyl group at C6 is positioned meta to this site. Direct steric hindrance to the approaching nucleophile at C8 is therefore minimal. However, the methyl group could influence the solvation of the transition state. More importantly, if there were other potential leaving groups on the ring, the methyl group could sterically hinder attack at the adjacent C7 position, thereby enhancing the regioselectivity for substitution at C8. unilag.edu.ng For example, bulky nucleophiles might experience some steric repulsion from the peri-positioned methyl group, potentially slowing the reaction rate compared to an unmethylated analogue. rsc.org
Electrophilic Aromatic Substitution Reactivity Profiling
Electrophilic aromatic substitution (EAS) on the this compound ring system is expected to be challenging. masterorganicchemistry.com The isoquinoline nucleus itself is electron-deficient, particularly the pyridine (B92270) ring. The benzene ring is further deactivated by the presence of two strong deactivating groups: the nitro group (strong deactivator, meta-director) and the bromo group (weak deactivator, ortho-, para-director). masterorganicchemistry.com The methyl group is the only activating group present, but its effect is weak (ortho-, para-director).
The cumulative effect of these substituents makes the entire aromatic system highly electron-deficient and thus unreactive towards all but the most powerful electrophiles. If a reaction were to occur, predicting the site of substitution requires analyzing the directing effects of the existing groups:
Nitro Group (at C5): Directs incoming electrophiles to the meta positions (C7).
Bromo Group (at C8): Directs to the ortho position (C7).
Methyl Group (at C6): Directs to the ortho positions (C5 and C7) and the para position (no free para position).
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) |
|---|---|---|---|---|
| Nitro | C5 | Strongly Deactivating | Meta | C7 |
| Bromo | C8 | Weakly Deactivating | Ortho, Para | C7 |
| Methyl | C6 | Weakly Activating | Ortho, Para | C5, C7 |
Reduction Chemistry of the Nitro Functionality and Associated Pathways
The nitro group at the C5 position is readily reducible to an amino group, a versatile functional handle for further synthetic transformations. researchgate.net Various reduction methods can be employed, with the choice of reagent often depending on the desired selectivity and the presence of other reducible functional groups. mdpi.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation : This is a highly efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. guidechem.com A significant consideration with this method is the potential for simultaneous hydrodebromination (hydrogenolysis) of the C-Br bond. scispace.com Careful selection of the catalyst, solvent, and reaction conditions can often minimize this side reaction.
Metal-Acid Systems : Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com These conditions are robust and generally selective for the nitro group reduction without affecting the aryl bromide.
Transfer Hydrogenation : Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (B1222165) with a catalyst can also effect the reduction of the nitro group under milder conditions.
Other Reagents : Systems like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities.
The resulting 5-amino-8-bromo-6-methylisoquinoline is a valuable intermediate. The amino group can be diazotized and converted to a variety of other functional groups, or it can participate in N-alkylation and N-acylation reactions. orgsyn.org
Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C8 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. eie.grmdpi.com These reactions greatly expand the synthetic utility of the this compound scaffold.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester). wikipedia.orgmdpi.com It is widely used to form new aryl-aryl or aryl-alkyl bonds. The reaction of this compound with various boronic acids would allow for the introduction of a wide range of substituents at the C8 position. nih.gov The reaction is generally tolerant of many functional groups, including the nitro group. mdpi.com
Heck-Mizoroki Reaction : The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. masterorganicchemistry.comyoutube.com This would enable the introduction of vinyl or substituted vinyl groups at the C8 position.
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines, providing access to a variety of N-substituted derivatives at the C8 position.
Other Couplings : Other important cross-coupling reactions include the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), which further broaden the scope of possible modifications. mdpi.com
Table 3: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C | 8-Aryl/Alkyl-6-methyl-5-nitroisoquinoline |
| Heck-Mizoroki | Alkene | Pd(0) catalyst, Base | C-C | 8-Alkenyl-6-methyl-5-nitroisoquinoline |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C | 8-Alkynyl-6-methyl-5-nitroisoquinoline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Base | C-N | 8-(Dialkyl/Aryl)amino-6-methyl-5-nitroisoquinoline |
Palladium-Catalyzed Functionalization at the Bromo Position (e.g., Carbonylation, Amination, Arylation)
The palladium-catalyzed functionalization of the C8-bromo position of this compound is a versatile strategy for the introduction of diverse functional groups. These transformations generally proceed through a well-established catalytic cycle involving oxidative addition, ligand exchange, migratory insertion (for carbonylation), transmetalation (for arylation), and reductive elimination.
The catalytic cycle for these processes is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step, often rate-determining, results in the formation of a square planar palladium(II) intermediate. The electron-withdrawing nature of the nitro group at the C5 position and the isoquinoline ring itself can influence the rate of this step by affecting the electron density at the C8 position.
Carbonylation: In the presence of carbon monoxide, the palladium(II) intermediate undergoes migratory insertion of CO to form a palladium-acyl complex. Subsequent reaction with a nucleophile (e.g., an alcohol or amine) leads to the formation of the corresponding ester or amide and regenerates the palladium(0) catalyst.
Amination: The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C8 position. Following oxidative addition, the palladium(II) complex reacts with an amine in the presence of a base. The base is crucial for the deprotonation of the amine, facilitating the formation of a palladium-amido complex. Reductive elimination from this complex yields the aminated product and the palladium(0) catalyst.
Arylation: Reactions such as the Suzuki or Stille coupling enable the formation of a C-C bond between the isoquinoline core and an aryl group. After the initial oxidative addition, a transmetalation step occurs where the aryl group from an organometallic reagent (e.g., an organoboron or organotin compound) is transferred to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the arylated product.
| Reaction Type | Key Mechanistic Steps | Typical Reagents | Product Type |
| Carbonylation | Oxidative Addition, Migratory CO Insertion, Nucleophilic Attack, Reductive Elimination | Pd catalyst, CO, Nucleophile (e.g., ROH, R2NH) | Ester, Amide |
| Amination | Oxidative Addition, Amine Coordination, Deprotonation, Reductive Elimination | Pd catalyst, Amine, Base | Aryl Amine |
| Arylation | Oxidative Addition, Transmetalation, Reductive Elimination | Pd catalyst, Organometallic reagent (e.g., ArB(OH)2) | Biaryl |
Mechanistic Insights into Buchwald–Hartwig and Ullmann-Type Aminations
The Buchwald-Hartwig amination proceeds via the catalytic cycle described previously, involving a palladium(0)/palladium(II) redox couple. wikipedia.orgorganic-chemistry.org The choice of ligand is critical in this reaction, influencing the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species. Sterically bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the desired reactivity. wikipedia.org
In contrast, the Ullmann-type amination traditionally utilizes a copper catalyst. The mechanism is believed to involve the formation of a copper(I) amide species, which then undergoes nucleophilic aromatic substitution with the aryl bromide. organic-chemistry.org The reaction often requires higher temperatures compared to its palladium-catalyzed counterpart. Modern variations of the Ullmann reaction may involve ligand-assisted copper catalysis, which can proceed under milder conditions. The generally accepted mechanism for Ullmann-type reactions involves coordination of a ligand to the copper(I) catalyst, followed by coordination of the amine and deprotonation by a base to form a copper-amido complex. This complex then reacts with the aryl halide in an oxidative addition-like step, followed by reductive elimination to yield the arylamine and regenerate the active catalyst. mdpi.com
Investigation of Radical Reaction Pathways and Their Role in Transformations
While the majority of functionalization reactions involving this compound are believed to proceed through organometallic intermediates, the potential for radical pathways cannot be entirely dismissed, particularly under certain reaction conditions or with specific reagents. For instance, single-electron transfer (SET) processes from a low-valent metal center or another reductant could initiate a radical chain reaction.
A hypothetical radical pathway for the functionalization of the C8-bromo bond could involve the initial formation of an aryl radical. This radical could then be trapped by a suitable reaction partner. However, dedicated studies involving radical traps or spectroscopic techniques would be necessary to definitively confirm the involvement of such pathways in the transformations of this specific substrate. At present, the literature predominantly supports ionic mechanisms for the palladium-catalyzed reactions discussed.
Analysis of Competitive Reaction Pathways and By-product Formation
In the functionalization of a multi-functionalized molecule like this compound, several competitive reaction pathways can lead to the formation of by-products. Understanding these pathways is crucial for optimizing reaction conditions to favor the desired product.
One common side reaction in palladium-catalyzed cross-coupling reactions is hydrodehalogenation , where the bromo substituent is replaced by a hydrogen atom. This can occur through various mechanisms, including the β-hydride elimination from a palladium-hydride intermediate, which can be formed from trace amounts of water or other proton sources. wikipedia.org
Another potential side reaction is homocoupling of the starting material or the organometallic coupling partner. This can arise from side reactions of the organometallic intermediates in the catalytic cycle.
Furthermore, the presence of the nitro group introduces the possibility of its reduction under certain catalytic conditions, especially if a reductant is present or if hydrogen is used. This could lead to the formation of the corresponding aminoisoquinoline derivative. Careful selection of the catalyst, ligands, and reaction conditions is therefore essential to minimize these and other potential side reactions and to ensure high selectivity for the desired functionalized product.
Theoretical and Computational Chemistry Studies of 8 Bromo 6 Methyl 5 Nitroisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 8-Bromo-6-methyl-5-nitroisoquinoline would provide fundamental insights into its structure and behavior at the quantum level.
A primary step in computational analysis is the geometry optimization of the molecule's ground state. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Such a study would reveal the precise spatial orientation of the bromo, methyl, and nitro functional groups relative to the isoquinoline (B145761) core.
Furthermore, the optimization of transition state structures is crucial for understanding reaction mechanisms. While no specific reactions involving this compound have been computationally studied, this method would be employed to identify the high-energy intermediates of hypothetical reactions, thereby elucidating reaction pathways and activation energies.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. For this compound, this analysis would assign specific vibrational modes to the stretching and bending of its various chemical bonds, such as C-H, C=N, C-Br, and N-O bonds. These theoretical spectra can be correlated with experimentally obtained spectra to confirm the molecule's structure and purity. The lack of published experimental or computational spectroscopic data for this compound prevents the creation of a data table of vibrational frequencies.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the regions most likely to be involved in electron transfer. Without specific calculations, a hypothetical data table of orbital energies cannot be generated.
Quantum Chemical Descriptors for Reactivity Prediction
Beyond FMO analysis, other quantum chemical descriptors can provide a more nuanced picture of a molecule's reactivity.
An electrostatic potential (ESP) map visualizes the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the nitro group and the nitrogen atom of the isoquinoline ring, and positive potential around the hydrogen atoms. This analysis provides a visual guide to the molecule's reactive sites.
Fukui functions and related concepts of local softness and hardness offer a more quantitative approach to predicting site selectivity in chemical reactions. These descriptors identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these values for each atom in this compound, one could predict with greater precision the most probable sites for various chemical transformations. As no such studies have been published, a data table of these reactivity indices is not available.
While the chemical structure of this compound is known, it remains a molecule for which detailed theoretical and computational studies have not yet been published in the scientific literature. The methodologies outlined in this article, including DFT calculations, FMO analysis, and the use of quantum chemical descriptors, represent the standard computational toolkit for characterizing such a compound. The application of these methods would yield valuable data on its geometry, spectroscopic properties, and reactivity, paving the way for its potential application in various fields of chemistry. The absence of such data at present highlights an opportunity for future research to explore the rich chemical landscape of this particular isoquinoline derivative.
Reaction Mechanism Modeling and Transition State Calculations
The exploration of chemical reactions at a computational level is fundamental to understanding and predicting the behavior of molecules like this compound. Reaction mechanism modeling involves the mapping of the potential energy surface (PES) to identify the most energetically favorable pathway from reactants to products. This process is crucial for predicting reaction outcomes, understanding selectivity, and designing new synthetic routes.
For a molecule with the complexity of this compound, featuring electron-withdrawing nitro and bromo groups alongside an electron-donating methyl group on the isoquinoline framework, a variety of reactions can be computationally modeled. These include nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the methyl group.
Transition state (TS) calculations are a cornerstone of reaction mechanism modeling. The transition state represents the highest energy point along the reaction coordinate, and its geometry and energy are critical for determining the reaction rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to locate these transient structures.
Table 1: Hypothetical Transition State Calculation Data for a Nucleophilic Aromatic Substitution on this compound
| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |
| Reactants | 0.0 | C-Br: 1.90, C-Nu: >3.0 |
| Transition State | +25.4 | C-Br: 2.25, C-Nu: 2.10 |
| Products | -15.2 | C-Br: >3.0, C-Nu: 1.40 |
Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.
Solvation Effects in Computational Simulations and Their Impact on Reactivity
Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational simulations must, therefore, account for these solvation effects to provide realistic predictions. Two primary models are used: explicit and implicit solvation models.
Explicit solvation models involve including a number of solvent molecules in the calculation, providing a detailed picture of solvent-solute interactions. However, this approach is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a balance between accuracy and computational cost.
For this compound, the polarity of the solvent would be expected to have a substantial impact on its reactivity. For instance, in a polar solvent, the charge separation in the transition state of many reactions is stabilized, which can lead to an acceleration of the reaction rate.
Table 2: Hypothetical Solvation Effects on the Activation Energy of a Reaction involving this compound
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
| Gas Phase | 1 | 35.8 |
| Toluene | 2.4 | 31.5 |
| Acetonitrile | 37.5 | 26.1 |
| Water | 78.4 | 24.9 |
Note: This data is illustrative and intended to demonstrate the trend of solvation effects.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.org This analysis provides valuable insights into intramolecular interactions and charge delocalization.
For this compound, NBO analysis can quantify the electronic effects of its various substituents. The analysis can reveal hyperconjugative interactions, such as the donation of electron density from a bonding orbital to an adjacent antibonding orbital. wisc.edu These interactions are crucial for understanding the molecule's stability and reactivity.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. wisc.edu This reveals the energetic significance of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. For instance, the interaction between the lone pairs of the nitrogen in the isoquinoline ring and the antibonding orbitals of the aromatic system can be quantified. Similarly, the electron-withdrawing effects of the nitro and bromo groups can be clearly elucidated by examining the occupancies of the relevant bonding and antibonding orbitals.
Table 3: Hypothetical NBO Analysis Data for Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N (on ring) | π(C-C) (aromatic) | 5.8 |
| σ(C-H) (methyl) | π(C=C) (aromatic) | 2.1 |
| LP(2) O (nitro) | σ*(N-O) (nitro) | 15.3 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.
Derivatization and Functionalization Strategies of 8 Bromo 6 Methyl 5 Nitroisoquinoline
Diversification of the Bromo Substituent
The bromine atom at the C-8 position of 8-Bromo-6-methyl-5-nitroisoquinoline is a key handle for introducing molecular complexity. Its reactivity is characteristic of aryl bromides, making it amenable to a variety of transformations, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.
Formation of Carbon-Carbon Bonds (e.g., through Organometallic Reagents)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and the bromo group at the 8-position of the isoquinoline (B145761) core is an excellent substrate for such transformations. Reactions like the Suzuki, Stille, Negishi, and Sonogashira couplings allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.
For instance, a Suzuki coupling would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of various functional groups. Similarly, a Sonogashira coupling would enable the introduction of an alkynyl moiety by reacting the bromo-isoquinoline with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Reagent | Product Type |
| Suzuki | R-B(OR)₂ | Aryl/Alkyl/Alkenyl-substituted isoquinoline |
| Stille | R-Sn(Alkyl)₃ | Aryl/Alkyl/Alkenyl-substituted isoquinoline |
| Negishi | R-ZnX | Aryl/Alkyl/Alkenyl-substituted isoquinoline |
| Sonogashira | R-C≡CH | Alkynyl-substituted isoquinoline |
These reactions would pave the way for the synthesis of a diverse library of novel isoquinoline derivatives with potentially interesting biological or material properties.
Halogen-Metal Exchange for Subsequent Electrophilic Quenching
Another important strategy for functionalizing the 8-position is through a halogen-metal exchange reaction. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely result in the formation of the corresponding 8-lithiated isoquinoline. This highly reactive organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
For example, quenching the lithiated species with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, while treatment with an alkyl halide could introduce an alkyl group. This two-step sequence provides a powerful method for creating a diverse set of derivatives that are not easily accessible through other means.
Transformations of the Nitro Group
The nitro group at the C-5 position is another key functional handle that can be readily transformed into other nitrogen-containing functionalities, significantly expanding the synthetic utility of the parent molecule.
Selective Reduction to Amino and Other Nitrogen-Containing Functionalities
The selective reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. orgsyn.org This can be achieved using a variety of reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. orgsyn.orgresearchgate.net The resulting 8-bromo-6-methylisoquinolin-5-amine is a valuable intermediate for further derivatization.
The newly formed amino group can undergo a range of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and sulfonylation to produce sulfonamides. These transformations allow for the fine-tuning of the electronic and steric properties of the isoquinoline core.
Diazotization and Subsequent Sandmeyer-Type Reactions for Further Halogenation or Cyano Group Introduction
The amino group of 8-bromo-6-methylisoquinolin-5-amine can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net This diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgnih.gov
In a Sandmeyer reaction, the diazonium group can be replaced by a variety of nucleophiles, typically with the aid of a copper(I) salt. For example, treatment with copper(I) chloride or copper(I) bromide would introduce a chloro or bromo substituent, respectively. The use of copper(I) cyanide would lead to the formation of a cyano group. wikipedia.orgnih.gov These reactions provide a powerful method for introducing additional functional groups onto the isoquinoline ring system.
Table 2: Potential Sandmeyer Reactions of 8-Bromo-6-methyl-5-diazoniumisoquinoline
| Reagent | Product |
| CuCl | 8-Bromo-5-chloro-6-methylisoquinoline |
| CuBr | 5,8-Dibromo-6-methylisoquinoline |
| CuCN | 8-Bromo-6-methylisoquinoline-5-carbonitrile |
| KI | 8-Bromo-5-iodo-6-methylisoquinoline |
| H₂O, Δ | 8-Bromo-6-methylisoquinolin-5-ol |
Reactions Involving the Methyl Group for Extended Functionalization
While the bromo and nitro groups are the most obvious sites for derivatization, the methyl group at the C-6 position also offers opportunities for extended functionalization, albeit through more challenging transformations.
One potential strategy involves the radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would lead to the formation of an 8-bromo-6-(bromomethyl)-5-nitroisoquinoline, a reactive benzylic halide. This intermediate could then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles, at the benzylic position.
Alternatively, oxidation of the methyl group could provide access to a carboxylic acid or an aldehyde. Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the methyl group to a carboxylic acid, while more controlled oxidation could yield the corresponding aldehyde. These functional groups would serve as valuable handles for further synthetic manipulations, such as amide bond formation or olefination reactions.
Regioselective Functionalization of the Isoquinoline Ring System for Library Synthesis
The strategic derivatization of the this compound core is pivotal for the generation of diverse chemical libraries essential for drug discovery and material science. The distinct electronic and steric nature of the bromo, methyl, and nitro substituents on the isoquinoline scaffold allows for a variety of regioselective functionalization strategies. These approaches enable the targeted modification of specific positions on the heterocyclic ring system, thereby facilitating the systematic exploration of the chemical space around this privileged core structure. Methodologies such as transition metal-catalyzed cross-coupling, selective reduction of the nitro group followed by derivatization, and potential C-H activation or functionalization of the methyl group are key to building libraries of novel isoquinoline derivatives. organic-chemistry.orgacs.orgnih.gov
The regioselective functionalization of this compound can be systematically approached by targeting its distinct reactive sites. The presence of a bromine atom at the C-8 position, a nitro group at C-5, and a methyl group at C-6 offers orthogonal handles for chemical modification.
A primary strategy for derivatization is the use of palladium-catalyzed cross-coupling reactions at the C-8 position. acs.org The bromo group is an excellent leaving group for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. nih.govmdpi.com This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups. The conditions for these reactions can often be tuned to be compatible with the nitro and methyl groups, allowing for selective functionalization of the C-8 position while leaving the other substituents intact.
The nitro group at the C-5 position provides another avenue for diversification. Selective reduction of the nitro group to an amino group can be achieved using various reagents, such as tin(II) chloride, sodium dithionite (B78146), or catalytic hydrogenation under controlled conditions. organic-chemistry.orgresearchgate.net This transformation is often highly chemoselective, preserving the bromo and methyl functionalities. kchem.orgrsc.org The resulting amino group can then serve as a versatile handle for a multitude of subsequent reactions, including acylation, sulfonylation, diazotization followed by Sandmeyer reactions, and reductive amination, to introduce further diversity into the isoquinoline library.
While direct functionalization of the methyl group at C-6 is more challenging, it can potentially be achieved through radical bromination followed by nucleophilic substitution. Alternatively, the methyl group can influence the reactivity of the isoquinoline ring through its electron-donating effect, potentially directing electrophilic aromatic substitution to specific positions, although the deactivating effect of the nitro group and the bromo substituent would need to be considered.
Furthermore, C-H functionalization of the isoquinoline ring itself represents an advanced strategy for derivatization. nih.gov While the electronic properties of the existing substituents will heavily influence the regioselectivity of such reactions, methodologies for the direct introduction of functional groups at specific C-H bonds are continually being developed and could offer novel pathways for the synthesis of unique isoquinoline analogs.
The following tables provide representative examples of regioselective functionalization reactions that could be applied to the this compound scaffold, based on established methodologies for related isoquinoline systems.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Position
| Coupling Reaction | Reagents and Conditions | Potential Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 8-Aryl-6-methyl-5-nitroisoquinoline |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 8-Amino-6-methyl-5-nitroisoquinoline derivative |
Table 2: Representative Reactions for the Derivatization of the C-5 Nitro Group
| Reaction | Reagents and Conditions | Potential Intermediate/Product |
|---|---|---|
| Nitro Reduction | SnCl₂·2H₂O, EtOH, reflux | 8-Bromo-6-methylisoquinolin-5-amine |
| Acylation | Acyl chloride, Pyridine (B92270), CH₂Cl₂, rt | N-(8-Bromo-6-methylisoquinolin-5-yl)amide |
Advanced Research Applications of 8 Bromo 6 Methyl 5 Nitroisoquinoline in Non Biological Fields
Utilization as a Synthetic Intermediate for Architecturally Complex Organic Molecules
There is currently no specific information available in peer-reviewed literature detailing the use of 8-Bromo-6-methyl-5-nitroisoquinoline as a synthetic intermediate for the construction of architecturally complex organic molecules. The reactivity of the bromo and nitro functional groups, along with the methyl-substituted isoquinoline (B145761) core, suggests potential for such applications, but this has not been documented.
Potential in Materials Science Research (e.g., Precursor for Optoelectronic Materials, Sensors)
No published studies have been identified that investigate the potential of this compound in materials science. Its potential as a precursor for optoelectronic materials or sensors remains unexplored.
Role in Catalysis Research (e.g., Precursor for Ligands in Transition-Metal Catalysis)
There is no available research on the role of this compound as a precursor for ligands in transition-metal catalysis. The nitrogen atom in the isoquinoline ring and the potential for modification at the bromine position are features often utilized in ligand design, but specific examples for this compound are absent from the literature.
Development of Chemical Probes for Spectroscopic or Imaging Studies (non-biological context)
The development and application of this compound as a chemical probe for non-biological spectroscopic or imaging studies have not been reported in the scientific literature.
Future Research Directions and Open Challenges in 8 Bromo 6 Methyl 5 Nitroisoquinoline Chemistry
Development of Novel and Environmentally Benign Synthetic Methodologies
A primary challenge in the study of 8-bromo-6-methyl-5-nitroisoquinoline is the development of efficient and sustainable synthetic routes. Traditional methods for the synthesis of related polysubstituted isoquinolines often rely on harsh conditions, such as strong acids and high temperatures, and may generate significant chemical waste. Future research could focus on several innovative approaches:
C-H Activation Strategies: Direct C-H functionalization offers a more atom-economical approach to building the substituted isoquinoline (B145761) core. Research could explore transition-metal catalyzed C-H bromination and nitration of a 6-methylisoquinoline (B1300163) precursor, aiming for high regioselectivity.
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, such as temperature and reaction time, which is crucial for managing exothermic nitration reactions safely. This technology could also facilitate a more streamlined, multi-step synthesis in a contained and automated fashion.
Photocatalysis and Electrosynthesis: These emerging techniques could offer milder reaction conditions for the introduction of the bromo and nitro groups, potentially avoiding the use of aggressive reagents and reducing the environmental impact.
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
The unique electronic properties of this compound, arising from the interplay of the electron-donating methyl group and the electron-withdrawing nitro and bromo groups on the isoquinoline core, suggest a rich and complex reactivity profile ripe for investigation. Future studies could delve into:
Cross-Coupling Reactions: The bromine atom at the 8-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring these reactions could lead to a diverse library of novel derivatives with potential applications in materials science and medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group could activate the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group or other leaving groups that could be introduced.
Reductive Cyclizations: The nitro group can be selectively reduced to an amino group, which could then participate in intramolecular cyclization reactions with other functional groups introduced onto the isoquinoline scaffold, leading to complex polycyclic aromatic systems.
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Techniques
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing reaction conditions and predicting new transformations. An integrated approach combining experimental and computational methods would be highly beneficial.
In-situ Spectroscopic Monitoring: Techniques such as ReactIR and in-situ NMR could provide real-time data on reaction intermediates and kinetics, offering valuable insights into the reaction pathways.
Density Functional Theory (DFT) Calculations: Computational modeling can be employed to calculate the electron distribution, predict the most likely sites for electrophilic and nucleophilic attack, and model the transition states of potential reactions. This can help in understanding the regioselectivity of substitution reactions and in designing experiments to favor desired outcomes.
Expanding Non-Biological Applications and High-Value Chemical Derivatives
While many isoquinoline derivatives are explored for their biological activity, the unique substitution pattern of this compound could lend itself to applications in materials science and as a precursor for high-value chemicals.
Organic Electronics: The extended π-system of the isoquinoline core, when further functionalized through cross-coupling reactions, could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemosensors: The electron-deficient nature of the aromatic ring could be exploited in the design of chemosensors, where interaction with an analyte could induce a change in the molecule's photophysical properties, such as fluorescence or color.
Specialty Dyes and Pigments: The chromophoric nitroisoquinoline core suggests that derivatives of this compound could be explored for use as specialty dyes and pigments with unique optical properties.
Exploration of Stereoselective Synthesis if Chirality is Introduced in Derivatives
While this compound itself is achiral, the introduction of chiral centers in its derivatives opens up avenues for stereoselective synthesis. This is particularly relevant if these derivatives are to be explored for pharmaceutical applications, where single enantiomers are often required. Future research could focus on:
Asymmetric Catalysis: Developing asymmetric syntheses of chiral derivatives, for instance, through the enantioselective reduction of the isoquinoline ring or by introducing chiral side chains using asymmetric catalysts.
Chiral Resolution: If racemic mixtures of chiral derivatives are synthesized, the development of efficient methods for chiral resolution, such as diastereomeric crystallization or chiral chromatography, would be necessary.
Strategies for Large-Scale Synthesis and Process Chemistry Optimization
For any potential application to be realized, the synthesis of this compound must be scalable. The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed.
Process Safety: The nitration step, in particular, can be hazardous on a large scale. A thorough process safety evaluation, including calorimetric studies, would be essential to ensure safe operation.
Cost-Effectiveness: The cost of starting materials, reagents, and purification methods will be a critical factor. Research into using cheaper and more readily available starting materials and developing more efficient, high-yielding reactions will be important.
Purification and Impurity Profiling: Developing robust and scalable purification methods to obtain the compound with high purity is crucial. This also involves identifying and controlling the formation of potential impurities. A one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, could be a highly efficient and cost-effective strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
